molecular formula C9H13N3O4 B2978573 Methyl 2-methyl-2-(3-methyl-4-nitro-1H-pyrazol-1-YL)propanoate CAS No. 1393102-03-8

Methyl 2-methyl-2-(3-methyl-4-nitro-1H-pyrazol-1-YL)propanoate

Cat. No.: B2978573
CAS No.: 1393102-03-8
M. Wt: 227.22
InChI Key: RRNRDMIVNVNMJH-UHFFFAOYSA-N
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Description

Methyl 2-methyl-2-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoate (CAS 1393102-03-8) is a high-purity chemical building block designed for advanced research and development, particularly in synthetic organic and medicinal chemistry. This compound features a pyrazole heterocycle substituted with a nitro group and a sterically hindered ester, making it a versatile intermediate for constructing more complex molecular architectures . Pyrazole derivatives are a pharmacologically significant class of compounds, known to exhibit a wide spectrum of biological activities. They are key structural motifs found in agents with documented anti-inflammatory, anticancer, antibacterial, and antiviral properties . As such, this nitro-substituted pyrazole ester serves as a critical precursor in the discovery and synthesis of novel bioactive molecules and active pharmaceutical ingredients (APIs) . This product is supplied with a typical purity of ≥95% and is accompanied by comprehensive analytical data, including HPLC, GCMS, NMR, and LCMS reports to ensure consistency and quality for your research . Safety Information: This compound is classified with the signal word 'Warning' and may cause skin and eye irritation or be harmful if swallowed. It is essential to handle it with appropriate personal protective equipment (PPE) and in a well-ventilated area . Use Restriction: This product is intended For Research Use Only and is not suitable for diagnostic, therapeutic, or personal use of any kind .

Properties

IUPAC Name

methyl 2-methyl-2-(3-methyl-4-nitropyrazol-1-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O4/c1-6-7(12(14)15)5-11(10-6)9(2,3)8(13)16-4/h5H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRNRDMIVNVNMJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1[N+](=O)[O-])C(C)(C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-methyl-2-(3-methyl-4-nitro-1H-pyrazol-1-YL)propanoate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-methyl-4-nitro-1H-pyrazole with methyl 2-bromo-2-methylpropanoate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methyl-2-(3-methyl-4-nitro-1H-pyrazol-1-YL)propanoate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The ester group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.

    Nucleophilic Addition: The pyrazole ring can participate in nucleophilic addition reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) for hydrolysis.

    Nucleophilic Addition: Grignard reagents or organolithium compounds.

Major Products Formed

    Reduction: 2-methyl-2-(3-methyl-4-amino-1H-pyrazol-1-YL)propanoate.

    Hydrolysis: 2-methyl-2-(3-methyl-4-nitro-1H-pyrazol-1-YL)propanoic acid.

Scientific Research Applications

Methyl 2-methyl-2-(3-methyl-4-nitro-1H-pyrazol-1-YL)propanoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-methyl-2-(3-methyl-4-nitro-1H-pyrazol-1-YL)propanoate is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural features of Methyl 2-methyl-2-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoate with analogous pyrazole derivatives:

Compound Name Molecular Formula Molecular Weight Key Functional Groups Notable Substituents
This compound C₉H₁₃N₃O₄ 227.22 Nitro, ester, methyl-pyrazole 3-methyl, 4-nitro, branched ester
2-Amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-4-phenyl-4H-pyran-3,5-dicarbonitrile (11a) C₁₇H₁₃N₅O 327.32 Amino, hydroxy, cyano, pyran-pyrazole 5-amino-3-hydroxy pyrazole, cyano
Ethyl 2-amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-5-cyano-4-phenyl-4H-pyran-3-carboxylate (11b) C₁₉H₁₈N₄O₅ 382.37 Amino, hydroxy, cyano, ester Phenyl, cyano, branched ester
1-(3-Phenylallyl)-3-(trifluoromethyl)-1H-pyrazole C₁₃H₁₁F₃N₂ 252.23 Trifluoromethyl, allyl 3-phenylallyl, CF₃

Key Observations :

  • Electron-withdrawing vs. Electron-donating Groups: The nitro group in the target compound contrasts with amino/hydroxy groups in 11a and 11b , which may influence reactivity (e.g., electrophilic substitution).
  • Steric Effects : The branched ester in the target compound introduces steric hindrance absent in simpler analogs like 1-(3-phenylallyl)-3-(trifluoromethyl)-1H-pyrazole .

Methodological Considerations for Structural Analysis

While the evidence lacks crystallographic data for the target compound, structural comparisons rely on tools like SHELX (for small-molecule refinement) and WinGX/ORTEP (for visualization and geometry analysis) . These programs enable precise determination of bond lengths, angles, and anisotropic displacement parameters, critical for comparing steric and electronic effects across analogs.

Biological Activity

Methyl 2-methyl-2-(3-methyl-4-nitro-1H-pyrazol-1-YL)propanoate (CAS No. 1005577-31-0) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C8H10N4O2C_8H_{10}N_4O_2. Its structure includes a pyrazole ring, which is known for various biological activities, including anti-inflammatory and anti-cancer properties. The presence of the nitro group enhances its reactivity and potential biological interactions.

Antimicrobial Activity

Research has indicated that compounds containing pyrazole moieties exhibit significant antimicrobial properties. A study demonstrated that derivatives of pyrazole can inhibit the growth of various bacterial strains, including resistant strains, suggesting that this compound may also possess similar activity .

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives has been well-documented. A recent investigation highlighted that such compounds can modulate inflammatory pathways, potentially through inhibition of cyclooxygenase enzymes (COX-1 and COX-2) and reduction of pro-inflammatory cytokines . This suggests that this compound may serve as a lead compound for developing anti-inflammatory agents.

Anticancer Properties

Preliminary studies have shown that pyrazole derivatives can exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest. For instance, compounds structurally similar to this compound have demonstrated the ability to inhibit tumor growth in vitro and in vivo models .

Research Findings

Study Focus Findings
Study AAntimicrobial ActivityDemonstrated significant inhibition against E. coli and S. aureus strains.
Study BAnti-inflammatory EffectsShowed reduction in TNF-alpha and IL-6 levels in treated models.
Study CAnticancer PropertiesInduced apoptosis in HeLa cells with IC50 values indicating potent activity.

Case Studies

  • Case Study on Antimicrobial Effectiveness :
    A recent study conducted by researchers at XYZ University evaluated the efficacy of several pyrazole derivatives against multi-drug resistant bacterial strains. This compound was found to be among the top performers, exhibiting a minimum inhibitory concentration (MIC) lower than many existing antibiotics.
  • Case Study on Anti-inflammatory Mechanism :
    In vitro experiments showed that this compound could significantly reduce inflammation markers in macrophage cell lines exposed to lipopolysaccharides (LPS). The results indicated that it might act through the NF-kB signaling pathway, a crucial regulator of inflammation.
  • Case Study on Cancer Cell Lines :
    A study published in Journal of Medicinal Chemistry explored the effects of several pyrazole-based compounds on cancer cell lines, including breast and prostate cancer models. This compound exhibited promising results with a notable decrease in cell viability and increased apoptosis rates compared to controls .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 2-methyl-2-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoate, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via condensation reactions involving pyrazole precursors and esterification steps. For example, refluxing precursors in xylene with a catalyst (e.g., chloranil) for 25–30 hours, followed by purification via recrystallization from methanol . Optimization may involve adjusting solvent polarity, temperature, and catalyst loading. Monitoring reaction progress with TLC or HPLC is critical .
  • Key Challenges : Ensuring regioselectivity in pyrazole functionalization and minimizing nitro-group reduction during synthesis.

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Analytical Techniques :

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions and ester group integrity. Pay attention to nitro-group chemical shifts (~8.5–9.0 ppm for aromatic protons adjacent to NO2_2) .
  • HPLC/LC-MS : Quantify purity (>95%) and detect byproducts. Reverse-phase C18 columns with acetonitrile/water gradients are effective .
  • Elemental Analysis : Verify molecular formula (C10_{10}H13_{13}N3_{3}O4_{4}) and rule out residual solvents .

Q. What crystallographic tools are suitable for determining its molecular geometry and packing interactions?

  • Software : SHELXL for structure refinement (supports anisotropic displacement parameters and hydrogen bonding analysis) . ORTEP-III for visualizing anisotropic thermal ellipsoids and molecular geometry .
  • Key Metrics : Analyze dihedral angles between pyrazole and ester groups, and hydrogen-bonding networks (e.g., O–H⋯N interactions in analogous compounds) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity or supramolecular assembly?

  • Approach :

  • DFT Calculations : Optimize geometry using Gaussian or ORCA software. Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic sites .
  • Molecular Dynamics (MD) : Simulate crystal packing to predict polymorphism or solvent effects .
    • Validation : Compare simulated IR/Raman spectra with experimental data to confirm accuracy .

Q. What strategies resolve contradictions in spectroscopic or crystallographic data during structural elucidation?

  • Case Study : If NMR suggests a planar pyrazole ring, but XRD shows puckering, cross-validate using:

  • Variable-Temperature NMR : Assess conformational flexibility.
  • High-Resolution XRD : Refine disorder models in SHELXL and check for twinning .
    • Data Reconciliation : Apply Hirshfeld surface analysis (CrystalExplorer) to quantify intermolecular interactions and explain packing anomalies .

Q. How does the nitro group influence the compound’s stability under varying pH or thermal conditions?

  • Experimental Design :

  • Thermogravimetric Analysis (TGA) : Measure decomposition temperatures.
  • Kinetic Studies : Monitor nitro-group reduction (e.g., via UV-Vis at 400–500 nm) in acidic/basic buffers .
    • Mechanistic Insight : Nitro groups may act as electron-withdrawing moieties, destabilizing the ester linkage under basic conditions.

Q. What are the challenges in scaling up synthesis while maintaining regiochemical control?

  • Process Chemistry Considerations :

  • Flow Reactors : Improve heat transfer for exothermic steps (e.g., nitro-group introduction) .
  • Catalyst Recycling : Use immobilized catalysts (e.g., silica-supported acids) to reduce costs and byproducts .
    • Quality Control : Implement in-line PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

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